molecular formula C9H12ClN3O2 B2415788 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide CAS No. 2411253-59-1

2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide

Cat. No.: B2415788
CAS No.: 2411253-59-1
M. Wt: 229.66
InChI Key: KXLHCBHWZLXGEF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is a synthetic organic compound that features a chloroacetamide group attached to a cyclobutyl ring, which is further substituted with a hydroxy-pyrazole moiety

Properties

IUPAC Name

2-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-5-8(15)12-6-4-7(14)9(6)13-3-1-2-11-13/h1-3,6-7,9,14H,4-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHCBHWZLXGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)N2C=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Attachment of the Chloroacetamide Group: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloroacetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy-pyrazole moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclopropyl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclopentyl)acetamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclohexyl)acetamide: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

The uniqueness of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide lies in its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development.

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